molecular formula C21H28Cl2N2O4S B6069942 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B6069942
M. Wt: 475.4 g/mol
InChI Key: LOOILWDJFSDVRQ-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety, which imparts significant stability and rigidity to the molecule. The presence of dichloro and dimethylsulfamoyl groups further enhances its chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Cl2N2O4S/c1-25(2)30(27,28)19-8-16(17(22)9-18(19)23)20(26)24-3-4-29-21-10-13-5-14(11-21)7-15(6-13)12-21/h8-9,13-15H,3-7,10-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOILWDJFSDVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is first functionalized to introduce the ethyl group, followed by the attachment of the benzamide core. The dichloro and dimethylsulfamoyl groups are then introduced through selective chlorination and sulfonation reactions, respectively. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further optimize the synthesis, reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: The dichloro groups can be selectively reduced to form mono-chlorinated or dechlorinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE has found applications in several scientific domains:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its stability and reactivity make it suitable for the design of novel therapeutic agents, particularly in the treatment of viral infections and cancer.

    Industry: The compound is used in the production of advanced materials, including high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s binding affinity, while the dichloro and dimethylsulfamoyl groups modulate its reactivity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(METHYLSULFAMOYL)BENZAMIDE
  • N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(ETHYLSULFAMOYL)BENZAMIDE
  • N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(PROPYLSULFAMOYL)BENZAMIDE

Uniqueness: N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the adamantane moiety provides exceptional stability, while the dichloro and dimethylsulfamoyl groups enhance its reactivity and potential for diverse applications.

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